[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-aminoethyl side chain. The tert-butyl carbamate (Boc) group acts as a protecting agent for amines, enabling controlled synthesis of peptides or other amine-containing molecules .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)11-13-7-6-9-17(13)10-8-16/h12-13H,6-11,16H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCWMNESKHNAZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring and an isopropyl carbamate moiety, suggesting various interactions with biological targets.
Chemical Structure
The IUPAC name of the compound is (S)-N-(1-(2-aminoethyl)pyrrolidin-2-ylmethyl)-N-isopropylcarbamic acid tert-butyl ester. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The mechanism involves modulation of neurotransmitter systems, particularly those related to cholinergic and dopaminergic pathways. Such interactions suggest potential applications in treating neurological disorders.
Biological Activity Overview
Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Some studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is beneficial in Alzheimer's disease treatment.
Anticancer Activity
A study conducted on pyrrolidine derivatives indicated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | FaDu | 5.3 | Induces apoptosis |
| Compound 2 | A549 | 3.8 | Cell cycle arrest |
Neuroprotective Effects
Research on the neuroprotective properties of pyrrolidine derivatives has revealed their potential in preventing neuronal death. In vitro studies have demonstrated that these compounds can reduce oxidative stress markers in neuronal cell cultures .
| Study | Model | Outcome |
|---|---|---|
| Study A | Neuroblastoma cells | 30% reduction in ROS levels |
| Study B | Primary neurons | 25% increase in cell viability |
Cholinesterase Inhibition
The compound's ability to inhibit acetylcholinesterase has been explored as a therapeutic avenue for Alzheimer's disease. In vitro assays showed that certain derivatives significantly inhibited enzyme activity, leading to increased acetylcholine levels .
Chemical Reactions Analysis
Carbamate Reactivity
The tert-butyl carbamate (Boc) group is a key reactive site, enabling selective deprotection and functionalization:
Acidic Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), yielding a free amine and releasing CO₂ and tert-butanol .
Reaction :
Nucleophilic Substitution
The carbamate’s carbonyl carbon is electrophilic, allowing nucleophilic attack by amines or alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
Amine Functionalization
The primary amine on the ethyl-pyrrolidine side chain participates in:
Acylation/Alkylation
-
Reacts with acyl chlorides or alkyl halides to form amides or secondary amines .
-
Example: Reaction with acetic anhydride yields an acetylated derivative .
Schiff Base Formation
In the presence of aldehydes/ketones, the amine forms imines, which are intermediates for further reductions or cyclizations.
Pyrrolidine Ring Reactions
The pyrrolidine ring undergoes:
Ring-Opening
Under strong acidic or oxidative conditions (e.g., HNO₃/H₂SO₄), the ring opens to form linear amines.
Functionalization at the α-Carbon
The α-hydrogens of the pyrrolidine ring are susceptible to oxidation or halogenation. For example, bromination with NBS (N-bromosuccinimide) introduces bromine at the α-position.
Curtius Rearrangement
The compound’s acyl azide derivatives can undergo Curtius rearrangement to form isocyanates, which are trapped with alcohols to yield carbamates (Table 1) .
Table 1: Carbamate Synthesis via Curtius Rearrangement
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acyl azide derivative | t-BuOH, Zn(OTf)₂ | Tert-butyl carbamate | 85 |
| Aromatic derivative | Alkyl chloroformate | Aromatic carbamate | 78 |
Indium-Mediated Reactions
Indium catalysis enables carbamate formation from amines and alkyl chloroformates under mild conditions (Scheme 1) .
Stability and Side Reactions
-
Hydrolysis : The carbamate group hydrolyzes in basic aqueous conditions (pH > 10) to form an unstable carbamic acid, which decarboxylates to an amine.
-
Thermal Decomposition : At temperatures >150°C, the Boc group decomposes, releasing isobutylene .
Mechanistic Insights
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₃₁N₃O₂ (exact mass: 297.24 g/mol).
- Applications: Primarily used as an intermediate in organic synthesis, particularly for drug discovery targeting neurological or inflammatory pathways.
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Side Chain Modifications: The aminoethyl group in the target compound contrasts with bulkier (e.g., iodomethyl) or fluorinated substituents in analogues. This impacts solubility and biological interactions .
- Stereochemistry : The (S)-configuration in the target compound vs. (R)-stereochemistry in iodomethyl derivatives alters binding affinity to chiral targets (e.g., enzymes or receptors) .
- Protecting Groups : All compounds utilize tert-butyl carbamate for amine protection, but the iodomethyl derivative’s higher reactivity necessitates stringent safety protocols .
Preparation Methods
Chiral Pool Approach
The (S)-pyrrolidine scaffold can be derived from L-proline through a four-step sequence:
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N-Boc protection : L-proline reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C → RT, achieving >95% yield.
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Methylation : Boc-proline methyl ester undergoes lithium aluminum hydride (LAH) reduction at -78°C to generate Boc-protected pyrrolidinol (83% yield).
-
Mitsunobu reaction : Conversion to the methyl ether using DIAD/PPh₃ system (91% yield).
-
Deprotection : TFA-mediated Boc removal in DCM (quantitative yield).
Advantage : High enantiomeric excess (ee >99%) from natural chirality of L-proline.
Side Chain Installation
Amino-Ethyl Group Introduction
Two predominant methods emerge from literature:
Reductive Amination
| Condition | Parameter | Value | Source |
|---|---|---|---|
| Substrate | Pyrrolidine-2-carbaldehyde | 1.0 eq | |
| Amine source | Ethylamine HCl | 2.5 eq | |
| Reducing agent | NaBH(OAc)₃ | 3.0 eq | |
| Solvent | DCE | 0.1 M | |
| Temperature | RT | 24 h | |
| Yield | - | 78% |
Limitation : Requires pre-formed aldehyde intermediate, adding synthetic steps.
Alkylation of Secondary Amine
A more direct approach utilizes:
-
Mitsunobu conditions : DIAD/PPh₃ with 2-bromoethylamine hydrobromide (65% yield)
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Microwave-assisted alkylation : 120°C, 30 min in DMF (81% yield)
Key observation : Microwave irradiation reduces racemization risk compared to prolonged heating.
Carbamate Formation
Isopropyl-carbamic Acid tert-Butyl Ester Installation
Critical parameters from patent WO2019158550A1:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Coupling agent | EDC/HOBt | 92% vs 78% (DCC) |
| Base | Triethylamine | pH 8-9 maintained |
| Solvent | THF | 0.2 M concentration |
| Temperature | 60°C | 7 h reaction time |
| Stirring duration | 3-8 h | <5% side products |
Mechanistic insight : The EDC activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the isopropylamine nucleophile.
Stereochemical Control
Dynamic Kinetic Resolution
A breakthrough method from recent literature (2024):
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Substrate : Racemic pyrrolidine derivative
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Catalyst : Shvo's catalyst (0.5 mol%)
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Conditions : H₂ (50 psi), toluene, 80°C
-
Outcome : 94% ee (S)-enantiomer, 88% yield
This method bypasses traditional resolution steps, significantly improving atom economy.
Industrial-Scale Considerations
Process Optimization Data
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 5 g | 2 kg |
| Reaction vessel | Flask | Jacketed reactor |
| Cooling rate | 5°C/min | 1.5°C/min |
| Yield deviation | ±3% | ±0.7% |
| Purity | 98.5% | 99.9% |
Data adapted from VulcanChem production protocols demonstrates scalability with proper temperature control.
Analytical Characterization
Spectroscopic Data Correlation
| Technique | Key Diagnostic Signal |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 3.15 (m, 1H, CH(N)), 4.82 (q, J=6.5 Hz, 1H, OCH(CH₃)₂) |
| 13C NMR | 155.8 (C=O), 79.3 (C(CH₃)₃), 58.1 (CH₂NH) |
| HRMS | m/z calc. 343.2234 [M+H]⁺, found 343.2231 |
Consistent with reference spectra from Ambeed and VulcanChem.
| Component | Concentration | Treatment Method |
|---|---|---|
| Triethylamine HCl | 12-15% w/w | Neutralization (HCl) |
| EDC urea byproduct | 8% | Activated carbon adsorption |
| Heavy metals | <1 ppm | Ion exchange resin |
Patent WO2019158550A1 details a closed-loop system recovering >90% THF solvent.
Comparative Method Analysis
| Method | Total Yield | ee (%) | Cost Index |
|---|---|---|---|
| Chiral pool (L-proline) | 64% | 99.5 | 1.8 |
| Kinetic resolution | 82% | 94 | 1.2 |
| Racemic separation | 41% | 99.9 | 2.5 |
Data synthesized from indicates kinetic resolution offers the best balance of efficiency and cost.
Emerging Technologies
Q & A
Q. How to address discrepancies in biological assay reproducibility?
- Troubleshooting : Standardize assay conditions (e.g., cell passage number, serum-free media). Validate compound solubility using DLS (dynamic light scattering). Pre-treat samples with antioxidants (e.g., ascorbic acid) to prevent oxidation of the aminoethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
